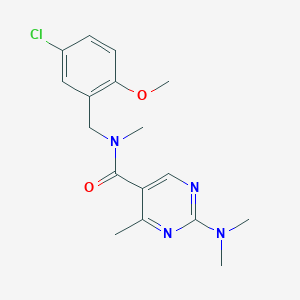![molecular formula C17H16N2O3S B5578554 ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)
ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene derivatives, such as "ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate," are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals and materials science. These compounds are synthesized through reactions that introduce functional groups to the thiophene ring, enhancing their reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multistep reactions, including condensation, cyclization, and substitution reactions. For example, a new azo-Schiff base derivative was prepared through the reaction of "Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" and a specific aldehyde under reflux conditions in methanol, indicating a common approach to synthesizing thiophene derivatives with complex substituents (Menati et al., 2020).
Molecular Structure Analysis
X-ray diffraction methods are instrumental in determining the crystal structures of thiophene derivatives, revealing their geometric configurations and intermolecular interactions. The aforementioned azo-Schiff base derivative crystallizes in a triclinic system with specific cell parameters, highlighting the planar structure and potential for hydrogen bonding (Menati et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including heterocyclization and interactions with nucleophiles, leading to a wide range of products with diverse biological and chemical activities. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with different reagents to synthesize fused heterocyclic systems of potential pharmaceutical interest (Mohareb & Mohamed, 2001).
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate and its derivatives have been extensively studied for their chemical synthesis and potential applications in various fields. Research has explored the synthesis of heterocyclic compounds derived from ethyl cyanoacetate, demonstrating their utility in creating pharmacologically active compounds and materials with potential applications in dyes, pharmaceuticals, and materials science. For instance, studies have shown the synthesis of lignan conjugates via cyclopropanation, exhibiting antimicrobial and antioxidant activities, and the creation of azo benzo[b]thiophene derivatives applied as disperse dyes, highlighting their good coloration and fastness properties on polyester (Raghavendra et al., 2016); (Sabnis & Rangnekar, 1989).
Antimicrobial and Antioxidant Properties
The compounds synthesized from ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate have been evaluated for their biological activities. For example, synthesized compounds have shown significant antimicrobial and antioxidant properties, suggesting their potential in developing new therapeutic agents (Raghavendra et al., 2016).
Application in Dyes and Pigments
Research has also focused on the application of ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate derivatives in the synthesis of dyes and pigments. Azo dyes derived from these compounds exhibit good coloration and fastness on textiles, indicating their potential use in the textile industry (Sabnis & Rangnekar, 1989).
Antitumor and Antirheumatic Potential
Some derivatives have been studied for their antitumor and antirheumatic potential, showing promising results in vitro and in vivo. These findings suggest the possibility of developing new therapeutic agents based on these compounds for treating various diseases (Shams et al., 2010); (Sherif & Hosny, 2014).
Propriétés
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJFEGORHUDZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)
![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)